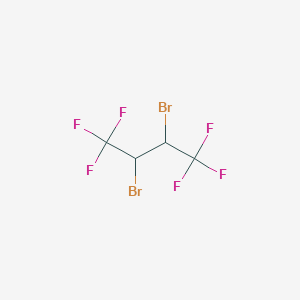

2,3-二溴-1,1,1,4,4,4-六氟丁烷

描述

Synthesis Analysis

The synthesis of related fluorinated compounds often involves halogenation and dehalogenation steps. For instance, difluorodienes are synthesized from dibromo-difluorobutanes using dehydrobromination reactions with DBU, as reported in the study of 1,3-dibromo-1,1-difluoro compounds . Similarly, the synthesis of diastereomers of 2,3-difluorobutan-1,4-diol involves an epoxide opening strategy, indicating the use of epoxides as intermediates in the synthesis of fluorinated butanes . These methods could potentially be adapted for the synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane.

Molecular Structure Analysis

The molecular structure of halogenated butanes can be complex, with multiple stereoisomers possible due to the presence of chiral centers. NMR spectroscopy is a powerful tool for investigating these structures, as demonstrated by the complete NMR investigation of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which determined all relevant chemical shifts and coupling constants . This type of analysis is crucial for understanding the molecular structure of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane.

Chemical Reactions Analysis

Halogenated butanes can undergo various chemical reactions, including photochemically initiated reactions and Diels-Alder reactions. For example, 1,2-dibromo-1-chlorotrifluoroethane reacts with chlorotrifluoroethylene under UV radiation to form dibromo-dichlorohexafluorobutane and other products . Additionally, 4-aryl-1,1-difluoro-1,3-butadienes, which can be derived from dibromo-difluorobutanes, participate in Diels-Alder reactions with electron-deficient dienophiles . These reactions highlight the reactivity of bromo- and fluoro-substituted butanes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butanes are influenced by their molecular structure. For instance, the IR and Raman spectra of 2,4-dibromopentane and 2,5-dibromohexane provide information about their conformational preferences in different states . The presence of fluorine atoms can significantly alter the physical properties, such as boiling points and solubility, due to their electronegativity and size. Understanding these properties is essential for the practical application and handling of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane.

科学研究应用

光化学反应和合成

研究表明,2,3-二溴-1,1,1,4,4,4-六氟丁烷的衍生物参与了各种光化学反应。例如,类似化合物的光化学引发反应已经导致了复杂的氟化结构的合成,如全氟-1,3-丁二烯和全氟-1,3,5-己三烯(Dědek & Chvátal, 1986)。

核磁共振(NMR)研究

该化合物已经接受了详细的NMR研究。例如,Hinton和Jaques(1975)等人的研究有助于通过确定化学位移和耦合常数(Hinton & Jaques, 1975)来理解相关二溴化合物的分子结构和动力学。

热力学性质

已经进行了类似氟化合物的热力学性质研究。研究已经测量了蒸发焓和凝聚能,为化学工程和材料科学应用提供了宝贵信息(Svoboda, Kubeš, & Basařová, 1992)。

合成方法

已经努力使用各种方法合成2,3-二溴-1,1,1,4,4,4-六氟丁烷和类似化合物。例如,Baker,Ruzicka和Tinker(1999)展示了从丁二腈的一步合成,显示了高效生产的潜力(Baker, Ruzicka, & Tinker, 1999)。

化学分析技术

该化合物及其衍生物已被用于发展和完善化学分析技术。例如,Tomori(1981)报道了使用气相色谱法分离相关二溴化合物的meso和racemic形式,这对化学分析和纯度评估至关重要(Tomori, 1981)。

分子结构阐明

了解这类化合物的分子结构对它们在各个领域的应用至关重要。Abraham和Loftus(1973)使用异核噪声解耦结合13C和13C-卫星谱观察来确定2,3-二溴-1,1,1,4,4,4-六氟丁烷的化学位移和耦合常数,有助于更深入地了解其分子结构(Abraham & Loftus, 1973)。

属性

IUPAC Name |

2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAABVXWZWULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Br)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371593 | |

| Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384-50-9 | |

| Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)

![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)